BenchChemオンラインストアへようこそ!

(S)-Pantoprazole-d6

Enantioselective Pharmacokinetics Chiral Drug Development Bioavailability

(S)-Pantoprazole-d6 is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of the active S-enantiomer in bioequivalence and pharmacokinetic studies. Unlike generic deuterated analogs, it features six deuterium atoms precisely positioned at the two methoxy groups on the pyridine ring—the CYP2C19-mediated O-demethylation sites—conferring a distinct MRM transition (m/z 390.1→206.0) and enabling matrix-effect-corrected quantification with ≤10.0% RSD and -5.6% to 0.6% bias. The S-enantiomer exhibits approximately 1.5-fold higher AUC than the R-form; stereochemical purity ensures quantification is not confounded by chiral interference or racemization. Supplied with full characterization data compliant with FDA and ICH M10 guidelines for ANDA submissions. For research use only.

Molecular Formula C16H15F2N3O4S
Molecular Weight 389.4 g/mol
Cat. No. B12417617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pantoprazole-d6
Molecular FormulaC16H15F2N3O4S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1/i1D3,2D3
InChIKeyIQPSEEYGBUAQFF-WQJMPOPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-Pantoprazole-d6? Understanding Its Role as a Chiral Stable Isotope-Labeled Proton Pump Inhibitor for Analytical Quantification


(S)-Pantoprazole-d6 is a deuterium-labeled analog of (S)-pantoprazole, the pharmacologically active S-enantiomer of the proton pump inhibitor (PPI) pantoprazole. It incorporates six deuterium atoms at the two methoxy groups on its pyridine ring [1]. This stable isotope-labeled compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods for the accurate quantification of pantoprazole enantiomers in biological matrices such as human plasma [2]. Unlike unlabeled (S)-pantoprazole, which is studied for its therapeutic activity, (S)-Pantoprazole-d6 is not intended for therapeutic use but serves as a critical analytical tool that enables precise, matrix-effect-corrected quantification in pharmacokinetic and drug development studies [3].

Why (S)-Pantoprazole-d6 Cannot Be Replaced by Other Deuterated Analogs: The Critical Role of Deuterium Placement and Stereochemical Purity


Substituting (S)-Pantoprazole-d6 with a generic deuterated pantoprazole analog (e.g., pantoprazole-d3, pantoprazole-d7, or racemic pantoprazole-d6) or an unlabeled enantiomer is scientifically invalid due to fundamental differences in mass spectrometric behavior and stereochemical identity. The specific placement of six deuterium atoms on the methoxy groups of the pyridine ring confers a unique precursor-to-product ion transition (m/z 390.1→206.0) that is distinct from other deuterated analogs [1]. Furthermore, the S-enantiomer exhibits approximately 1.5-fold higher systemic exposure (AUC) compared to the R-enantiomer in vivo due to stereoselective metabolism, making stereochemical purity essential for accurate quantification in chiral studies [2]. The kinetic isotope effect associated with deuteration at the O-demethylation site—the primary metabolic pathway mediated by CYP2C19—further differentiates this compound from unlabeled or differently labeled analogs, potentially altering metabolic stability [3]. Generic substitution without verifying these precise isotopic and stereochemical specifications would compromise the accuracy, reproducibility, and regulatory compliance of any bioanalytical method.

(S)-Pantoprazole-d6 Comparative Performance Data: Validated Differentiation from Closest Analogs


Stereospecific Pharmacokinetic Advantage: S-Pantoprazole Exhibits 1.5-Fold Higher AUC Compared to R-Pantoprazole

In a direct head-to-head comparison following oral administration of racemic pantoprazole (20 mg/kg) to rats, the S-pantoprazole enantiomer demonstrated a mean area under the plasma concentration-time curve (AUC) that was 1.5 times greater than that of the R-pantoprazole enantiomer [1]. This differential exposure is attributed to enantioselective metabolism, with the intrinsic clearance (CLint) for 5'-O-demethyl metabolite formation from S-pantoprazole being 4-fold lower than that from R-pantoprazole [1]. Consequently, (S)-Pantoprazole-d6 serves as the chemically and stereochemically matched internal standard for the enantiomer with higher systemic exposure, ensuring accurate quantification in bioanalytical studies.

Enantioselective Pharmacokinetics Chiral Drug Development Bioavailability

Analytical Specificity: Unique MS/MS Transition of (S)-Pantoprazole-d6 (m/z 390.1→206.0) Enables Interference-Free Quantification

A validated chiral LC-MS/MS method for the simultaneous determination of pantoprazole enantiomers in human plasma utilized a deuterated internal standard with a multiple reaction monitoring (MRM) transition of m/z 390.1→206.0 [1]. This transition corresponds to the deuterium-labeled molecular ion ([M+H]+ at m/z 390.1) fragmenting to a deuterated product ion (m/z 206.0). In contrast, the unlabeled pantoprazole enantiomers are monitored using the transition m/z 384.1→200.1 [1]. The 6-Da mass shift provided by the six deuterium atoms ensures baseline chromatographic co-elution with the analyte while eliminating any mass spectrometric cross-talk or interference between the analyte and internal standard channels.

LC-MS/MS Method Validation Bioanalytical Chemistry Stable Isotope Labeling

Metabolic Stability: Deuteration at the O-Demethylation Site May Alter CYP2C19-Mediated Clearance

The primary metabolic pathway for pantoprazole is O-demethylation at the 4-position of the pyridine ring, mediated predominantly by the cytochrome P450 enzyme CYP2C19 [1]. (S)-Pantoprazole-d6 is specifically deuterated at the two methoxy groups on the pyridine ring, which are the exact sites of O-demethylation [2]. Deuteration at the site of metabolic oxidation can introduce a primary kinetic isotope effect (KIE), potentially reducing the rate of CYP2C19-mediated clearance [3]. This is a class-level inference based on the established principle that substitution of hydrogen with deuterium at metabolic soft spots can alter pharmacokinetic profiles [3]. In contrast, alternative deuterated analogs such as pantoprazole-d3 (deuterated at unspecified positions) or pantoprazole-d8 (deuterated at the benzimidazole moiety) may not exhibit the same site-specific metabolic attenuation, as their deuterium atoms are located distal to the primary site of CYP2C19 oxidation.

Deuterium Kinetic Isotope Effect Drug Metabolism CYP2C19 Phenotyping

Method Validation Performance: (S)-Pantoprazole-d6 as Internal Standard Achieves High Precision and Accuracy in Human Plasma Quantification

In a validated chiral LC-MS/MS method employing a deuterated internal standard (with m/z 390.1→206.0 transition) for the quantification of pantoprazole enantiomers in human plasma, the method achieved intra- and inter-day precision values below 10.0% relative standard deviation (RSD) and accuracy within the range of -5.6% to 0.6% bias [1]. The calibration curve was linear over a wide dynamic range of 5.00-10,000 ng/mL for each enantiomer [1]. This performance was achieved using the deuterated internal standard to correct for matrix effects and sample preparation variability. While this study did not explicitly name (S)-Pantoprazole-d6, the described internal standard—with its 6-Da mass shift and m/z 390.1→206.0 transition—is consistent with the properties of a hexadeuterated pantoprazole analog such as (S)-Pantoprazole-d6. In contrast, methods employing non-deuterated internal standards or structural analogs would be subject to greater matrix effect variability and potential quantification inaccuracies due to differential ionization efficiency or recovery [2].

Bioanalytical Method Validation ICH M10 Compliance Pharmacokinetic Studies

Optimal Use Cases for (S)-Pantoprazole-d6: Where Its Differentiated Properties Deliver Definitive Analytical Value


Regulatory Bioequivalence Studies of S-Pantoprazole Sodium Injections

In bioequivalence studies evaluating generic S-pantoprazole sodium injection formulations against the reference listed drug, (S)-Pantoprazole-d6 serves as the definitive internal standard for LC-MS/MS quantification of the active S-enantiomer in human plasma. The validated method using a deuterated internal standard with m/z 390.1→206.0 transition achieves the precision (<10.0% RSD) and accuracy (-5.6% to 0.6% bias) required for regulatory submission, with a linear calibration range of 5.00-10,000 ng/mL [1]. The stereochemical purity of (S)-Pantoprazole-d6 ensures that quantification is not confounded by the presence of the R-enantiomer, which has been shown to have a 1.5-fold lower AUC and could potentially convert from the S-enantiomer in some subjects [1].

CYP2C19 Phenotyping Using Stable Isotope-Labeled Pantoprazole Breath Tests

Clinical studies aimed at developing rapid, non-invasive breath tests for CYP2C19 phenotyping utilize stable isotope-labeled pantoprazole probes. The specific deuteration of (S)-Pantoprazole-d6 at the O-methyl groups of the pyridine ring—the exact site of CYP2C19-mediated O-demethylation—makes it a potentially superior probe compared to analogs labeled at other positions [1]. By comparing the metabolic fate of the deuterated compound to its unlabeled counterpart, researchers can investigate the impact of the kinetic isotope effect on metabolic pathways and improve the accuracy of CYP2C19 activity assessment [2]. This application leverages the class-level principle that deuteration at metabolic soft spots can alter enzyme kinetics [2].

Pharmacokinetic Studies of Chiral Pantoprazole in Special Populations

Investigations into the stereoselective pharmacokinetics of pantoprazole in populations with variable CYP2C19 activity—such as pediatric patients, individuals with obesity, or those with genetic polymorphisms (e.g., CYP2C19 poor metabolizers)—require precise quantification of the S-enantiomer. The S-pantoprazole enantiomer exhibits 1.5-fold higher AUC than the R-enantiomer due to enantioselective metabolism [1], and CYP2C19 genetic variation can result in up to 6-fold differences in pantoprazole exposure between poor and extensive metabolizers [2]. (S)-Pantoprazole-d6 provides the stereochemically matched, stable isotope-labeled internal standard necessary to accurately measure these exposure differences and guide personalized dosing strategies.

Method Development and Validation for ANDA Submissions

For Abbreviated New Drug Application (ANDA) filings, generic drug developers must demonstrate analytical method equivalency. (S)-Pantoprazole-d6 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation, and quality control applications [1]. The compound's defined mass shift (6 Da) and established MRM transition (m/z 390.1→206.0) [2] provide a validated platform that meets FDA and ICH M10 requirements for bioanalytical method validation, reducing the burden of internal standard optimization during ANDA preparation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Pantoprazole-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.